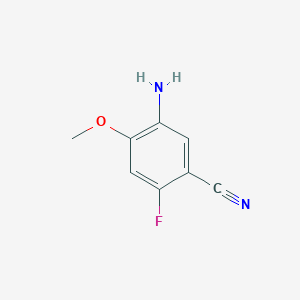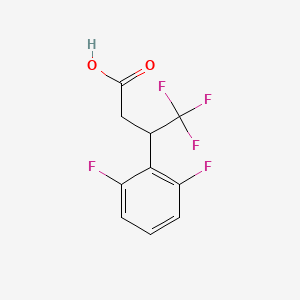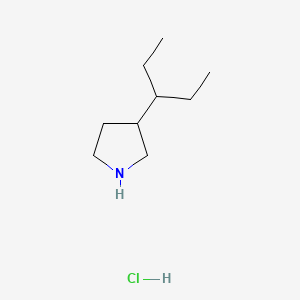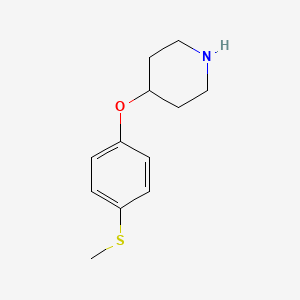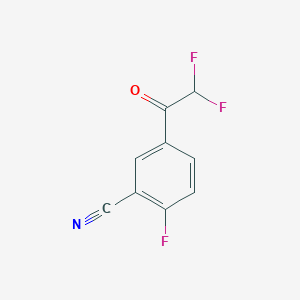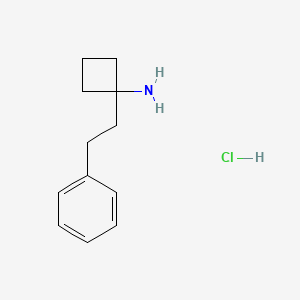
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride is an organic compound with the molecular formula C12H18ClN.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylethylamine with cyclobutanone in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality .
化学反応の分析
Types of Reactions
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanamine derivatives.
Substitution: Formation of various substituted cyclobutane compounds.
科学的研究の応用
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), thereby modulating monoamine neurotransmission. This interaction can influence various physiological processes, including mood regulation and cognitive functions .
類似化合物との比較
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with similar structural features.
Cyclobutanamine: A simpler cyclobutane derivative without the phenylethyl group.
Phenylethylamine derivatives: Compounds with variations in the phenylethylamine moiety
Uniqueness
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride is unique due to its combination of a cyclobutane ring and a phenylethylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications .
特性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC名 |
1-(2-phenylethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-12(8-4-9-12)10-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2;1H |
InChIキー |
VPGQUDXAFOFXJB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


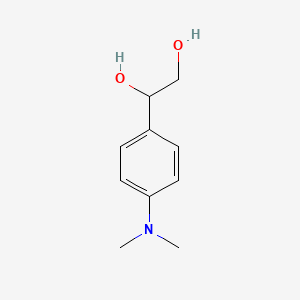
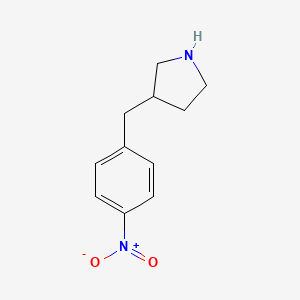
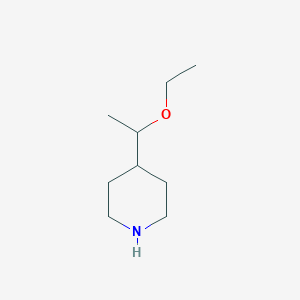
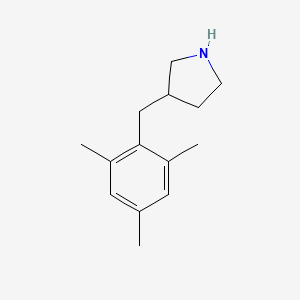
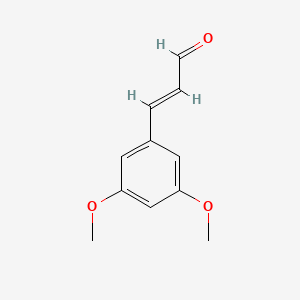
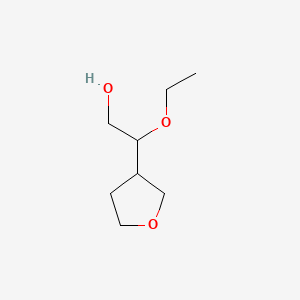
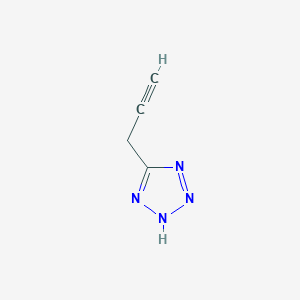
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
